molecular formula C13H7Cl2N3O B15060637 3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole

3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B15060637
M. Wt: 292.12 g/mol
InChI Key: BQMIOTNRJPBSSI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzohydrazide with 2-chloronicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The oxadiazole ring can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of substituted derivatives, while oxidation and reduction can yield various oxidized or reduced forms of the compound.

Scientific Research Applications

3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The oxadiazole ring and chlorinated aromatic groups contribute to its binding affinity and specificity. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-5-(2-chloropyridin-2-yl)-1,2,4-oxadiazole
  • 3-(3-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole
  • 3-(3-Chlorophenyl)-5-(2-chloropyridin-5-yl)-1,2,4-oxadiazole

Uniqueness

3-(3-Chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole is unique due to the specific positioning of the chlorinated phenyl and pyridinyl groups, which influence its chemical reactivity and potential applications. The presence of the oxadiazole ring also imparts distinct properties, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(2-chloropyridin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O/c14-9-4-1-3-8(7-9)12-17-13(19-18-12)10-5-2-6-16-11(10)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMIOTNRJPBSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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